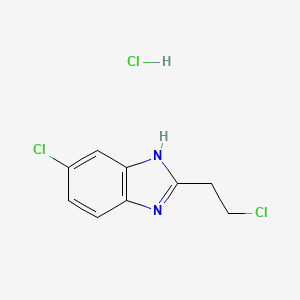

6-氯-2-(2-氯乙基)-1h-苯并咪唑盐酸盐

描述

“6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride” is a complex organic compound. It likely contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This type of compound is significant in natural products and drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, various methods have been reported for the synthesis of related indole derivatives . These include Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .科学研究应用

苯并咪唑衍生物的化学和性质

苯并咪唑衍生物由于其多样化的取代基而表现出广泛的化学和物理性质。研究总结了这些衍生物的制备程序、性质和配合物,包括它们的光谱性质、结构、磁性、生物和电化学活性。这突出了苯并咪唑衍生物在科学研究中的多功能性,提出了进一步研究的领域,包括未知的类似物 (Boča、Jameson 和 Linert,2011 年)。

抗肿瘤活性

苯并咪唑衍生物在抗肿瘤活性方面显示出前景。咪唑的双(2-氯乙基)氨基衍生物,包括苯并咪唑,已被综述其结构和抗肿瘤活性,表明它们在寻找具有多种生物学特性的新抗肿瘤药物和化合物方面的潜力 (Iradyan、Iradyan、Arsenyan 和 Stepanyan,2009 年)。

治疗潜力

苯并咪唑衍生物的治疗潜力巨大,在抗菌、抗病毒、抗寄生虫、降压、抗癌、中枢神经兴奋剂和镇静剂治疗中都有应用。这证明了苯并咪唑核心在开发新的治疗剂中的重要性,并成为一个活跃的研究领域 (Babbar、Swikriti 和 Arora,2020 年)。

杀真菌剂作用机制和生物影响

苯并咪唑杀真菌剂因其作为微管装配的特异性抑制剂的作用而闻名,其作用机制是与微管蛋白分子结合。这种作用机制突出了苯并咪唑衍生物在农业和兽医学中的生物学影响,以及它们在癌症化疗中的实验性应用 (Davidse,1986 年)。

作用机制

Target of Action

The primary targets of 6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride are dopamine D2, D3, serotonin 5-HT2A, 5-HT2C, 5-HT1A, 5-HT1D, and α1 adrenergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride exhibits strong affinity towards its primary targets. It acts as an antagonist for dopamine D1, D2, serotonin 5-HT2A, 5-HT1D receptors, and as an agonist for the 5-HT1A receptor . Additionally, it inhibits the reuptake of serotonin and norepinephrine from the presynaptic membrane .

Biochemical Pathways

The compound’s action on various receptors leads to a series of biochemical reactions. By blocking the mesolimbic pathway’s dopamine D2 receptors, it alleviates positive symptoms of schizophrenia. By stimulating the prefrontal cortex’s dopamine D1 receptors, it improves negative and cognitive symptoms . The compound’s action on the nigrostriatal pathway’s receptors can partially counteract its blockade of dopamine D2 receptors, thus reducing extrapyramidal side effects . Its action on the hypothalamic-pituitary pathway’s receptors can partially counteract its blockade of dopamine D2 receptors, thus reducing hyperprolactinemia .

Pharmacokinetics

The compound’s solubility in dimethylformamide suggests that it may have good bioavailability.

Result of Action

The compound’s action results in alleviation of both positive (hallucinations, delusions, thought and behavior abnormalities) and negative symptoms (emotional monotony, reduced volitional behavior) of schizophrenia . It is particularly effective in treating negative symptoms .

属性

IUPAC Name |

6-chloro-2-(2-chloroethyl)-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2.ClH/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9;/h1-2,5H,3-4H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBXRLZXORCZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1464965.png)

![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)

![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464974.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464976.png)

![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464978.png)

![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)

![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)

amine](/img/structure/B1464986.png)